Technical Documentation Center

2-Cyano-2,2-dimethylethane-1-sulfonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride
  • CAS: 1432681-16-7

Core Science & Biosynthesis

Foundational

Structural and Functional Profiling of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride in Medicinal Chemistry

Executive Summary In modern drug discovery and organic synthesis, the strategic incorporation of highly functionalized building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, the strategic incorporation of highly functionalized building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (also known by its synonym, 2-cyano-2-methylpropane-1-sulfonyl chloride)[1] is a specialized electrophilic reagent utilized primarily for the synthesis of complex sulfonamides. This technical whitepaper elucidates the exact chemical structure, physicochemical properties, and mechanistic utility of this compound, providing a self-validating experimental framework for its application in professional laboratory settings.

Structural Elucidation & Physicochemical Profiling

To understand the utility of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS: 1432681-16-7)[2], one must dissect its IUPAC nomenclature to map its precise molecular architecture:

  • Base Scaffold (Ethane-1-sulfonyl chloride): The core is a two-carbon aliphatic chain. Carbon-1 (C1) is covalently bonded to a highly reactive sulfonyl chloride group ( −SO2​Cl ).

  • Position 2 Substitutions (2-Cyano-2,2-dimethyl): Carbon-2 (C2) is fully substituted. It bears a cyano group ( −C≡N ) and two methyl groups ( −CH3​ ), creating a quaternary carbon center.

The resulting structure is NC−C(CH3​)2​−CH2​−SO2​Cl . This unique arrangement combines a strong electrophilic center with a sterically demanding, electron-withdrawing adjacent environment.

Quantitative Data Summary

The following table summarizes the core quantitative and identification metrics for the compound[3][4]:

PropertyValue
Chemical Name 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride
Synonym 2-cyano-2-methylpropane-1-sulfonyl chloride
CAS Registry Number 1432681-16-7
Molecular Formula C5​H8​ClNO2​S
Molecular Weight 181.64 g/mol
Primary Application Research Use Only (Building block for synthesis)

Mechanistic Causality in Drug Design

The selection of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride as a building block is rarely arbitrary; it is driven by specific mechanistic and structural goals in medicinal chemistry:

  • The Thorpe-Ingold Effect (Conformational Restriction): The gem-dimethyl group at the C2 position induces steric crowding. This restricts the rotational freedom of the adjacent C1−C2 bond, locking the resulting sulfonamide into a specific conformation. This is often utilized to increase binding affinity to a target protein by pre-organizing the molecule into its bioactive conformation.

  • Metabolic Stability: The presence of the quaternary carbon (C2) blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) that typically occurs at positions alpha to a cyano or sulfonyl group.

  • Electronic Tuning: The cyano group is strongly electron-withdrawing via both inductive and resonance effects. While insulated from the sulfonyl chloride by the C1 methylene bridge, it significantly alters the overall dipole moment of the molecule and serves as a robust hydrogen-bond acceptor in protein-ligand interactions.

G Compound 2-Cyano-2,2-dimethyl ethane-1-sulfonyl chloride SO2Cl Sulfonyl Chloride Group (-SO2Cl) Electrophilic Center Compound->SO2Cl Ethane Ethane Linker (-CH2-) Compound->Ethane GemDimethyl Gem-Dimethyl Group (-C(CH3)2-) Steric Shielding Cyano Cyano Group (-CN) Electron Withdrawing GemDimethyl->Cyano Ethane->GemDimethyl

Structural topology and functional group mapping of the compound.

Experimental Methodology: Self-Validating Sulfonamide Synthesis

The primary use of this compound is the formation of sulfonamides via nucleophilic acyl substitution with primary or secondary amines. Because sulfonyl chlorides are moisture-sensitive and prone to hydrolysis, the experimental protocol must be rigorously controlled.

The following methodology is designed as a self-validating system , meaning each step includes built-in checks to confirm success before proceeding, ensuring high trustworthiness of the final yield.

Reagents and Materials
  • 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (1.2 equivalents)

  • Target Amine (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) (Solvent, 0.1 M relative to amine)

Step-by-Step Protocol & Causality

Step 1: Preparation of the Nucleophile

  • Action: Dissolve the target amine (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Add DIPEA (2.5 eq).

  • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the sulfonyl chloride into a sulfonic acid. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups make it a non-nucleophilic base; it will scavenge the HCl byproduct without competing with the amine for the electrophile.

Step 2: Electrophilic Addition

  • Action: Cool the reaction mixture to 0∘C using an ice bath. Slowly add 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (1.2 eq) dropwise.

  • Causality: The reaction between an amine and a sulfonyl chloride is highly exothermic. Cooling to 0∘C controls the reaction kinetics, minimizing the formation of bis-sulfonylation side products (if a primary amine is used) and preventing thermal degradation of the reagents.

Step 3: Reaction Monitoring (Validation Checkpoint)

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS.

  • Causality: This is the primary self-validation step. LC-MS will confirm the disappearance of the starting amine mass and the appearance of the product mass ( [M+H]+ ). If unreacted amine persists, an additional 0.2 eq of the sulfonyl chloride can be added.

Step 4: Aqueous Workup and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers sequentially with 1N HCl , water, and brine. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Causality: The NaHCO3​ quench neutralizes residual acid. The critical 1N

    HCl wash protonates any unreacted amine and the DIPEA, pulling them into the aqueous layer and leaving the neutral sulfonamide product in the organic layer. Brine breaks any emulsions and pre-dries the organic phase before the addition of MgSO4​ .

Workflow Step1 Step 1: Initiation Dissolve amine + DIPEA in anhydrous DCM Step2 Step 2: Electrophile Addition Add Sulfonyl Chloride at 0°C Step1->Step2 Step3 Step 3: Validation Verify conversion via LC-MS / TLC Step2->Step3 Step4 Step 4: Aqueous Workup Quench, wash with 1N HCl, & Extract Step3->Step4

Self-validating experimental workflow for sulfonamide synthesis.

References

  • Chemical Substance Information: 2-cyano-2,2-dimethylethane-1-sulfonyl chloride.nextsds.com.
  • 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride | Sapphire Bioscience.sapphirebioscience.com.
  • 2-cyano-2,2-dimethylethane-1-sulfonyl chloride | 1432681-16-7.sigmaaldrich.com.
  • 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride - CAS:1432681-16-7.js-akx.com.
  • 2-cyano-2,2-dimethylethane-1-sulfonyl chloride (C5H8ClNO2S) - PubChemLite.uni.lu.

Sources

Exploratory

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 2-Cyano-2,2-dimethylethane-1-sulfonyl Chloride

This guide provides a comprehensive technical overview of 2-cyano-2,2-dimethylethane-1-sulfonyl chloride, a specialized reagent in organic synthesis. It is intended for researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-cyano-2,2-dimethylethane-1-sulfonyl chloride, a specialized reagent in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique reactivity of this compound. The content herein synthesizes fundamental principles of sulfonyl chloride chemistry with specific insights into the influence of α-cyano and sterically demanding substituents.

Introduction: The Role of Sulfonyl Chlorides in Modern Organic Synthesis

The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its versatility and reactivity.[1][2] The inherent electrophilicity of the sulfur atom, amplified by the two oxygen atoms and the chlorine atom, makes it a prime target for a wide range of nucleophiles.[1] This reactivity allows for the facile construction of sulfonamides, sulfonate esters, and other sulfur-containing moieties that are prevalent in pharmaceuticals, agrochemicals, and materials science.[2][3] The sulfonamide group, in particular, is a key pharmacophore in numerous therapeutic agents.[2]

2-Cyano-2,2-dimethylethane-1-sulfonyl Chloride: A Profile

2-Cyano-2,2-dimethylethane-1-sulfonyl chloride is a unique sulfonyl chloride characterized by two key structural features: an α-cyano group and α,α-dimethyl substitution (a neopentyl-type structure). These substituents significantly modulate the reactivity of the sulfonyl chloride group, offering both challenges and opportunities in synthetic design.

Property Value Reference
CAS Number 1432681-16-7[4][5]
Molecular Formula C5H8ClNO2S[4][6]
Molecular Weight 181.64 g/mol [4]
Synonyms 2-cyano-2-methylpropane-1-sulfonyl chloride[6]

Core Reactivity and Mechanistic Considerations

The reactivity of sulfonyl chlorides with nucleophiles generally proceeds via a nucleophilic substitution at the sulfur atom. The precise mechanism, whether a concerted SN2-like pathway or a stepwise addition-elimination, can be influenced by the nature of the reactants and the reaction conditions.[1]

Electronic Effects of the α-Cyano Group

The cyano group is strongly electron-withdrawing. Its presence on the α-carbon is expected to have a significant impact on the electrophilicity of the sulfonyl sulfur. However, the literature on α-cyano-sulfonyl chlorides suggests that the primary effect is on the acidity of the α-proton (if present).[7] In the case of 2-cyano-2,2-dimethylethane-1-sulfonyl chloride, there are no α-protons, so this effect is not directly applicable for deprotonation at the alpha-carbon. The electron-withdrawing nature of the cyano group will, however, influence the overall electronic environment of the molecule.

Steric Hindrance from the α,α-Dimethyl Groups

The two methyl groups on the α-carbon create significant steric bulk around the sulfonyl chloride moiety. This neopentyl-like structure is known to hinder nucleophilic attack. Studies on homologues of cyanomethanesulfonyl chloride have shown that alkyl groups on the α-carbon markedly decrease reactivity towards nucleophiles, with reactivity decreasing as the steric bulk increases.[7][8] This steric hindrance is a critical factor to consider when designing reactions with 2-cyano-2,2-dimethylethane-1-sulfonyl chloride.

The interplay of these electronic and steric effects makes 2-cyano-2,2-dimethylethane-1-sulfonyl chloride a less reactive sulfonylating agent compared to unhindered analogues like methanesulfonyl chloride. This attenuated reactivity can be advantageous in achieving selectivity in the presence of multiple nucleophilic sites.

Proposed Mechanism of Action in Sulfonamide and Sulfonate Ester Formation

The most common applications of sulfonyl chlorides are the synthesis of sulfonamides and sulfonate esters.[2]

Sulfonamide Synthesis

The reaction with primary or secondary amines in the presence of a base (to neutralize the HCl byproduct) yields sulfonamides.[1]

Diagram 1: Proposed Mechanism of Sulfonamide Formation

G reagents R¹R²NH + :B sulfonyl_chloride 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride reagents->sulfonyl_chloride Nucleophilic Attack intermediate [Transition State/Intermediate] sulfonyl_chloride->intermediate product Sulfonamide intermediate->product Loss of Cl⁻ byproducts Cl⁻ + HB⁺

Caption: Nucleophilic attack of the amine on the electrophilic sulfur atom.

Given the steric hindrance, forcing conditions such as elevated temperatures or the use of stronger, less hindered bases may be necessary to achieve reasonable reaction rates.

Sulfonate Ester Synthesis

Reaction with alcohols in the presence of a base affords sulfonate esters. This transformation is valuable for converting a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate).[1]

Diagram 2: Proposed Mechanism of Sulfonate Ester Formation

G reagents R-OH + :B sulfonyl_chloride 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride reagents->sulfonyl_chloride Nucleophilic Attack intermediate [Transition State/Intermediate] sulfonyl_chloride->intermediate product Sulfonate Ester intermediate->product Loss of Cl⁻ byproducts Cl⁻ + HB⁺ G start Start: Amine/Alcohol Substrate setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere - Base (e.g., TEA, Pyridine) start->setup addition Add 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (0°C to RT) setup->addition reaction Reaction Monitoring (TLC/LC-MS) addition->reaction workup Aqueous Workup: - Quench with H₂O - Acid/Base Washes reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification end Final Product: Sulfonamide/Sulfonate Ester purification->end

Sources

Foundational

A Technical Guide to the Safe Handling of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride for Research and Development

An In-depth Technical Guide: Section 1: Introduction and Compound Profile 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS No. 1432681-16-7) is a specialized sulfonyl chloride reagent.[1][2] Members of the sulfonyl ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Section 1: Introduction and Compound Profile

2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS No. 1432681-16-7) is a specialized sulfonyl chloride reagent.[1][2] Members of the sulfonyl chloride class are pivotal in modern synthetic chemistry, particularly within drug discovery and development. They serve as primary precursors for the synthesis of sulfonamides, a functional group present in a wide array of therapeutic agents.[3] The efficient and safe synthesis of novel sulfonamides is often contingent on the availability and proper handling of unique sulfonyl chlorides like this one.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the safety data, reactivity, and handling protocols for 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride. The causality behind each procedural recommendation is explained to foster a deep understanding of the associated risks and to ensure self-validating safety systems in the laboratory environment. This compound is intended for research use only and is not for human or veterinary use.[2]

Section 2: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the inherent hazards of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride is the foundation of its safe use. The compound is classified as hazardous and carries a "Danger" signal word according to the Globally Harmonized System (GHS).[1] The primary risks are acute toxicity and severe corrosivity.

GHS Hazard Classification

The following table summarizes the GHS hazard statements associated with this reagent.[1]

Hazard CodeClassDescription
H314Skin Corrosion / IrritationCauses severe skin burns and eye damage.
H302Acute Toxicity, OralHarmful if swallowed.
H312Acute Toxicity, DermalHarmful in contact with skin.
H332Acute Toxicity, InhalationHarmful if inhaled.

This classification underscores that exposure via any route—ingestion, skin contact, or inhalation—is dangerous and can result in significant harm. The corrosive nature (H314) implies that the material can cause irreversible damage to skin and eyes upon contact.[4]

Core Precautionary Measures

A multi-layered approach to safety, encompassing prevention, response, storage, and disposal, is mandatory. Key precautionary statements include:

  • Prevention: Avoid breathing mist or vapors, wash skin thoroughly after handling, use only in a well-ventilated area, and wear appropriate personal protective equipment (P260, P264, P271, P280).[1][5]

  • Response: In case of any exposure, seek immediate medical attention (P310).[1] Specific first aid measures for skin, eye, and inhalation contact are critical and detailed in Section 6.

  • Storage: Store in a locked, well-ventilated, and secure location (P405).[1]

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant (P501).[1][6]

Section 3: Physicochemical and Reactivity Profile

Physical and Chemical Properties

Quantitative physical data for this specific compound is not widely published. The table below contains known identifiers and predicted properties. Researchers should handle the compound assuming it has the hazardous properties typical of a reactive sulfonyl chloride.

PropertyValueSource
CAS Number 1432681-16-7[1][2]
Molecular Formula C₅H₈ClNO₂S[1][2]
Molecular Weight 181.64 g/mol [1][2]
Synonym 2-cyano-2-methylpropane-1-sulfonyl chloride[7]
Appearance Data not available (likely a solid or liquid)
Boiling/Melting Point Data not available
XLogP (Predicted) 1.0[7]
Reactivity and Incompatibilities

The sulfonyl chloride functional group dictates the reactivity profile of this molecule.

  • Water Reactivity: This is the most critical reactivity hazard. Sulfonyl chlorides react violently with water, including atmospheric moisture, to produce corrosive and toxic gases.[5][8] The reaction with water will liberate hydrogen chloride (HCl) gas and the corresponding sulfonic acid, creating a highly corrosive environment.[9]

    C₅H₈(CN)SO₂Cl + H₂O → C₅H₈(CN)SO₃H + HCl(g)

  • Incompatible Materials: To prevent dangerous reactions, avoid contact with:

    • Strong Bases and Amines: These can catalyze a rapid, exothermic decomposition.[8]

    • Alcohols: Reacts to form sulfonate esters, a reaction that can be vigorous.[9]

    • Strong Oxidizing Agents: Can lead to an unpredictable and potentially explosive reaction.[8]

  • Hazardous Decomposition Products: Under thermal decomposition or in a fire, this compound can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[8]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

Strict adherence to engineering controls and PPE is the primary defense against exposure.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride, from weighing to reaction quenching, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[8][10]

  • Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the workstation.[8][10]

  • Ventilation: Ensure adequate ventilation to control airborne concentrations.[11]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8] A full-face shield should also be worn over the goggles when handling larger quantities or when there is a significant splash risk.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always check the manufacturer's data for breakthrough times. Double-gloving is strongly recommended. Dispose of gloves immediately after handling or if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned.

    • Protective Clothing: For larger scale operations, additional protection such as a chemical-resistant apron and sleeves may be necessary.[10]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter appropriate for acid gases and organic vapors must be used.[5][8] A respiratory protection program must be in place.[10]

Section 5: Standard Operating Procedures (SOPs)

Step-by-Step Handling Protocol for Reaction Use

This protocol provides a self-validating workflow for safely using the reagent.

  • Preparation:

    • Don appropriate PPE before entering the lab area.

    • Designate a specific area within the fume hood for the procedure.

    • Ensure all required glassware is dry, either by oven-drying or flame-drying under an inert atmosphere. The presence of moisture can degrade the reagent and create a hazardous situation.

  • Weighing and Transfer:

    • Bring the reagent container to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold surface upon opening.

    • Conduct the transfer under an inert atmosphere (e.g., argon or nitrogen) using a glove bag or by maintaining a positive pressure of inert gas in the reaction vessel.

    • Weigh the required amount in a tared, sealed container.

    • If dissolving in a solvent, add the solvent to the reaction flask first, then slowly add the sulfonyl chloride to the solvent. This helps to dissipate any heat generated.

  • Reaction:

    • Add the reagent to the reaction mixture slowly and in a controlled manner, especially at the start of the reaction, to manage any exotherm.

    • Maintain the inert atmosphere throughout the reaction.

  • Work-up and Quenching:

    • Upon reaction completion, any excess sulfonyl chloride must be safely quenched. This should be done slowly and at a reduced temperature (e.g., 0 °C) by adding a nucleophilic scavenger like a solution of sodium hydroxide or an amine, being mindful of the potential for exotherms.

  • Decontamination:

    • Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous waste.

    • Wipe down the work area in the fume hood with a suitable decontaminating solution.

Storage Guidelines
  • Temperature: Keep refrigerated as recommended by suppliers to ensure long-term stability.[6][8]

  • Atmosphere: Store under an inert gas (argon or nitrogen) to prevent degradation from atmospheric moisture.[5][11]

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[6][8]

  • Segregation: Store away from incompatible materials, particularly bases, amines, alcohols, and strong oxidizing agents.[8]

Section 6: Emergency and First-Aid Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Response Protocol
  • Evacuate: Immediately alert others and evacuate the immediate spill area.

  • Control: If safe to do so, eliminate ignition sources and increase ventilation by opening the fume hood sash.[9]

  • Protect: Don full PPE, including respiratory protection if necessary.

  • Contain: Cover drains to prevent environmental release.[5]

  • Absorb: For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[8] For a solid spill, carefully sweep up to avoid creating dust.[8] Do not use combustible absorbents like paper towels.

  • Collect: Place the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

First-Aid Measures
  • Inhalation: Immediately move the victim to fresh air.[11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[11] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[4] Transport to an ophthalmologist immediately.[5]

  • Ingestion: Do NOT induce vomiting, as this risks perforation of the esophagus.[5][12] If the victim is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[5][9] Seek immediate medical attention.[5]

Section 7: Waste Management and Disposal

All waste containing 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride must be treated as hazardous.

  • Waste Collection: Collect all unused material, reaction residues, and contaminated materials (e.g., absorbent, gloves, filter paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Deactivation of Small Quantities: Small residual amounts on glassware can be cautiously quenched by rinsing with a base solution in the fume hood before final cleaning. This rinsate must be collected as hazardous waste.

  • Disposal: Waste is classified as hazardous and must be disposed of via a licensed waste disposal contractor, in accordance with all local, regional, and national regulations.[6] Do not empty into drains or release into the environment.[5][11]

Section 8: Workflow Visualization

The following diagram illustrates the complete, safe lifecycle for handling 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation & Staging cluster_execution Execution (in Fume Hood) cluster_cleanup Post-Procedure & Disposal Receiving 1. Receiving Inspect container integrity Storage 2. Secure Storage Refrigerated, Dry, Corrosives Area Receiving->Storage Planning 3. Risk Assessment Review SDS & SOP Storage->Planning PPE 4. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Planning->PPE Handling 5. Reagent Handling Weighing, Transfer (Under Inert Gas) PPE->Handling Reaction 6. Reaction Controlled Addition Handling->Reaction Quench 7. Quench Excess Reagent (Controlled Conditions) Reaction->Quench Waste 8. Waste Segregation (Collect all contaminated items) Quench->Waste Decon 9. Decontaminate (Glassware & Work Area) Quench->Decon Disposal 10. Final Disposal (Certified Vendor) Waste->Disposal

Sources

Exploratory

Solubility profile of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride in polar aprotic solvents

Title: Solvation Dynamics and Kinetic Stability Profile of 2-Cyano-2,2-dimethylethane-1-sulfonyl Chloride in Polar Aprotic Solvents Executive Summary As a Senior Application Scientist, I frequently encounter the challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Solvation Dynamics and Kinetic Stability Profile of 2-Cyano-2,2-dimethylethane-1-sulfonyl Chloride in Polar Aprotic Solvents

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of handling highly reactive aliphatic sulfonyl chlorides in complex synthetic workflows. 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS 1432681-16-7) is a critical bifunctional building block utilized in medicinal chemistry to introduce sterically hindered, electron-deficient sulfonamide pharmacophores.

The structural topology of this molecule—a highly electrophilic sulfonyl chloride tethered to a cyano group via a gem-dimethyl substituted carbon—creates unique solvation requirements. The strong inductive (-I) effect of the cyano group exacerbates the electrophilicity of the sulfur center, while the gem-dimethyl bridge exerts a Thorpe-Ingold effect, subtly altering the conformational landscape. Consequently, selecting the correct polar aprotic solvent is not merely a matter of achieving solubility; it is a critical determinant of reagent survival.

Solvent Selection Matrix: Solubility vs. Kinetic Stability

When designing a synthetic protocol, solubility must be decoupled from stability. Polar aprotic solvents are universally favored for sulfonylation reactions due to their ability to dissolve both the electrophile and polar amine nucleophiles without introducing reactive protons[1]. However, their chemical inertness varies drastically.

  • Dichloromethane (DCM) & Acetonitrile (MeCN): The Gold Standards DCM and MeCN provide exceptional solubility profiles for aliphatic sulfonyl chlorides[1]. More importantly, they are kinetically inert. In our workflows, DCM is the solvent of choice for low-temperature reactions, while MeCN is preferred when higher polarity is required to dissolve zwitterionic substrates.

  • Tetrahydrofuran (THF): The Conditional Choice THF offers excellent solvation but introduces a risk profile. While sulfonyl chlorides are generally stable in anhydrous THF[2], trace peroxides in uninhibited THF can rapidly oxidize the sulfur center or induce radical pathways.

  • Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): The Reactive Pitfalls Despite their unparalleled solubilizing power, DMSO and DMF are highly problematic for the storage or slow reaction of sulfonyl chlorides. DMSO can act as an oxygen nucleophile, leading to Swern-type decomposition, or participate in homolytic cleavage to generate alkyl sulfonyl radicals[3]. Similarly, DMF can form Vilsmeier-Haack-type adducts with strong electrophiles or facilitate complex degradation pathways[4].

Quantitative Data: Solvation and Stability Matrix

The following table synthesizes the physicochemical compatibility of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride across standard polar aprotic solvents at 25°C.

SolventDielectric Constant (ε)Est. Solubility Limit (mg/mL)Kinetic Stability (t₁/₂ at 25°C)Recommendation
Dichloromethane (DCM) 8.9> 250> 72 hoursHighly Recommended
Acetonitrile (MeCN) 37.5> 200> 48 hoursHighly Recommended
Tetrahydrofuran (THF) 7.5> 150~ 24 hours*Use freshly distilled
N,N-Dimethylformamide (DMF) 36.7> 300< 4 hoursAvoid for stock solutions
Dimethyl Sulfoxide (DMSO) 46.7> 300< 1 hourStrictly Avoid

*Assumes strictly anhydrous, peroxide-free conditions.

Mechanistic Pitfalls in Reactive Aprotic Solvents

Understanding the causality behind solvent-induced degradation is paramount. In DMSO, the highly electrophilic sulfur atom of the sulfonyl chloride is susceptible to attack by the sulfoxide oxygen. This forms a highly reactive intermediate that rapidly collapses into sulfonic acids and chlorinated byproducts, or diverges into radical pathways under specific conditions[5].

SolventStability Compound 2-Cyano-2,2-dimethyl- ethane-1-sulfonyl chloride Inert DCM / MeCN (Inert Aprotic) Compound->Inert Dissolves Reactive DMSO / DMF (Reactive Aprotic) Compound->Reactive Dissolves Stable Stable Solvation (Intact Electrophile) Inert->Stable t1/2 > 48h Degraded Degradation (Radicals / Adducts) Reactive->Degraded Nucleophilic Attack

Fig 1. Solvation pathways and stability outcomes in polar aprotic solvents.

Self-Validating Experimental Protocols

To ensure scientific integrity, any solubility or stability claim must be empirically verified using a self-validating system. Relying solely on visual dissolution is a critical error; the compound may dissolve but rapidly degrade into soluble byproducts.

Furthermore, because aliphatic sulfonyl chlorides like 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride lack a strong UV chromophore, standard HPLC-UV methods are inadequate and can yield false purity readings[6]. We mandate the use of Evaporative Light Scattering Detectors (ELSD) or quantitative NMR (qNMR).

Protocol: Kinetic Stability Assessment via qNMR

This protocol utilizes an internal standard to ensure mass balance. If the integration of the sulfonyl chloride peaks decreases without a corresponding appearance of precipitate, the internal standard confirms chemical degradation rather than physical precipitation.

  • Preparation of Internal Standard: Prepare a 0.05 M solution of 1,3,5-trimethoxybenzene (internal standard) in the target deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆). Ensure the solvent is rigorously dried over activated 3Å molecular sieves.

  • Sample Dissolution: In a nitrogen-filled glovebox, accurately weigh 15.0 mg of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride into a dry NMR tube.

  • Solvent Addition: Inject 0.6 mL of the internal standard solution into the NMR tube. Cap immediately and invert to mix.

  • Time-Course Acquisition: Acquire ¹H-NMR spectra at defined intervals (t = 0, 1h, 4h, 12h, 24h) maintaining the probe temperature at 25°C.

  • Data Validation: Integrate the gem-dimethyl singlet (~1.5 ppm) against the aromatic protons of the internal standard (6.08 ppm). Plot the normalized integration values over time to determine the kinetic half-life (t₁/₂).

Protocol S1 1. Sample Prep (Anhydrous, Internal Std) S2 2. Solvent Addition (Deuterated Aprotic) S1->S2 S3 3. Time-Course Aliquots (t=0, 1h, 4h, 24h) S2->S3 S4 4. qNMR / HPLC-ELSD Analysis S3->S4

Fig 2. Self-validating workflow for kinetic stability assessment.

Conclusion

For the successful deployment of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride in drug development workflows, solvent selection is non-negotiable. While it exhibits broad solubility across the polar aprotic spectrum, its high electrophilicity dictates that only kinetically inert solvents like DCM and Acetonitrile should be used for stock solutions and prolonged reactions. The use of DMSO or DMF will result in rapid, irreversible degradation, compromising downstream synthetic fidelity.

References

  • ResearchGate. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides". Available at: [Link][2]

  • National Center for Biotechnology Information (PMC). "Molecular Mechanism of N,N-Dimethylformamide Degradation". Available at:[Link][4]

  • National Center for Biotechnology Information (PMC). "Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals". Available at:[Link][5]

  • ACS Sustainable Chemistry & Engineering. "Nickel-Catalyzed Reaction between Vinyl Azides and an Alkyl Sulfonyl Radical Generated from DMSO". Available at: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for Selective Sulfonylation using 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride

Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Professionals. Compound Identifiers: CAS: 1432681-16-7 | Formula: C5H8ClNO2S | MW: 181.64 g/mol Introduction & Strategic Utility in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Professionals. Compound Identifiers: CAS: 1432681-16-7 | Formula: C5H8ClNO2S | MW: 181.64 g/mol

Introduction & Strategic Utility in Drug Discovery

In modern medicinal chemistry, the sulfonamide moiety is a privileged pharmacophore, offering predictable hydrogen-bonding geometry and excellent metabolic stability. However, standard sulfonylating agents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) often suffer from poor chemoselectivity, leading to bis-sulfonylation or indiscriminate reaction with both primary and secondary amines.

2-Cyano-2,2-dimethylethane-1-sulfonyl chloride represents a highly specialized, sterically hindered neopentyl-type reagent designed to overcome these limitations. By incorporating a quaternary carbon adjacent to the sulfonyl-bearing methylene, this reagent provides immense steric shielding. Furthermore, the integration of a cyano group serves a dual purpose:

  • Physicochemical Tuning: It acts as a polar, electron-withdrawing vector that lowers lipophilicity (LogP) and improves aqueous solubility compared to standard neopentyl groups, a critical factor in optimizing oral bioavailability [1].

  • Metabolic Shielding: The cyano-dimethyl motif blocks Cytochrome P450 (CYP450)-mediated aliphatic oxidation that typically plagues unfunctionalized alkyl chains [2].

Mechanistic Insights: Causality of Selectivity

Understanding the kinetic pathways of this reagent is essential for optimizing reaction conditions. Standard unhindered sulfonyl chlorides often react via an E1cB-like mechanism involving a highly reactive sulfene intermediate ( R−CH=SO2​ ) formed by base-mediated deprotonation of the α -protons.

Due to the extreme steric bulk of the β -quaternary carbon in 2-cyano-2,2-dimethylethane-1-sulfonyl chloride, the approach of bulky bases to the α -protons is sterically restricted. Consequently, the reaction is forced down a direct nucleophilic substitution ( SN​2 -like) pathway at the sulfur center.

Because the sulfur atom is sterically shielded, unassisted reaction with amines is sluggish. Catalytic 4-Dimethylaminopyridine (DMAP) is strictly required. DMAP, being highly nucleophilic and planar, can penetrate the steric shield to form a highly electrophilic sulfonylpyridinium intermediate . This activated intermediate reacts rapidly with unhindered primary amines but sterically clashes with secondary amines, resulting in near-perfect chemoselectivity.

Mechanism R 2-Cyano-2,2-dimethyl ethane-1-sulfonyl chloride DMAP DMAP Catalyst (Nucleophilic Attack) R->DMAP Fast Activation Int Active Sulfonylpyridinium Intermediate DMAP->Int Displacement of Cl- Amine 1° Amine Int->Amine Sterically controlled approach Prod Stable Sulfonamide Product Amine->Prod -DMAP (Regenerated)

Figure 1: DMAP-catalyzed activation and selective sulfonylation pathway.

Quantitative Data & Profiling

The strategic advantage of this reagent is best illustrated by comparing its reactivity and physicochemical impact against traditional sulfonyl chlorides.

Table 1: Comparative Reactivity Profile
Sulfonyl Chloride Type1° Amine Yield2° Amine YieldBis-sulfonylation RiskStability to Hydrolysis
Methanesulfonyl (MsCl)>95%>90%HighLow
p-Toluenesulfonyl (TsCl)>90%>85%ModerateModerate
2-Cyano-2,2-dimethyl... 85-95% <5% None Very High
Table 2: Physicochemical Impact on Pharmacophores

Data represents the calculated impact of appending the respective sulfonyl group to a standard piperazine scaffold.

Appended Group Δ cLogP Δ TPSA ( A˚2 )CYP450 Liability
Neopentylsulfonyl+1.85+42.5High (Aliphatic oxidation)
2-Cyano-2,2-dimethyl... +0.65 +66.3 Low (Sterically/Electronically blocked)

Experimental Methodology

The following protocol is a self-validating system. The use of N,N -Diisopropylethylamine (DIPEA) acts as the stoichiometric acid scavenger, while DMAP acts as the kinetic driver. The acidic workup ensures the complete removal of both the DMAP catalyst and any unreacted aliphatic amines, ensuring high crude purity.

Protocol: Chemoselective Sulfonylation of Primary Amines

Reagents Required:

  • Primary Amine substrate (1.0 equiv)

  • 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (1.1 equiv) [3]

  • DIPEA (2.5 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere.

  • Base & Catalyst Addition: Add DIPEA (2.5 mmol, 435 µL) followed by DMAP (0.1 mmol, 12.2 mg) to the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: Cooling suppresses trace sulfene formation and manages the exothermic generation of the sulfonylpyridinium intermediate.

  • Reagent Addition: Dissolve 2-cyano-2,2-dimethylethane-1-sulfonyl chloride (1.1 mmol, 200 mg) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 to 12 hours. Monitor progression via TLC (typically 50% EtOAc in Hexanes; the product sulfonamide will run higher than the starting amine).

  • Quench & Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash sequentially with:

    • 1N Aqueous HCl (2 × 15 mL) — Self-validation: This step strictly removes DMAP and unreacted starting amine.

    • Saturated Aqueous NaHCO3​ (1 × 15 mL)

    • Brine (1 × 15 mL)

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure sulfonamide.

Workflow S1 Step 1: Dissolve 1° Amine & DIPEA in Anhydrous DCM S2 Step 2: Add 0.1 eq DMAP (Nucleophilic Catalyst) S1->S2 S3 Step 3: Cool to 0 °C under Inert Atmosphere (Argon) S2->S3 S4 Step 4: Dropwise addition of Sulfonyl Chloride S3->S4 S5 Step 5: Warm to RT, Stir for 4-12 h (TLC Monitoring) S4->S5 S6 Step 6: Aqueous Workup (1N HCl, NaHCO3, Brine) S5->S6 S7 Step 7: Flash Column Chromatography Purification S6->S7

Figure 2: Step-by-step experimental workflow for selective sulfonylation.

Troubleshooting & Optimization

  • Sluggish Reactions: If TLC indicates stalled conversion after 12 hours, the amine may be electronically deactivated (e.g., anilines). Increase DMAP loading to 0.5 equiv and elevate the temperature to 40 °C (refluxing DCM).

  • Poor Solubility: If the starting amine is insoluble in DCM, a solvent switch to anhydrous Tetrahydrofuran (THF) or a 1:1 mixture of DCM/Pyridine can be employed. If Pyridine is used as the solvent, DIPEA can be omitted, but catalytic DMAP is still required.

  • Handling the Reagent: 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride is moisture-sensitive. It should be stored at 2-8 °C under an inert atmosphere [3]. Degraded reagent will appear as a sticky, insoluble white solid (the corresponding sulfonic acid) and should be discarded.

References

  • Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of CHF-6523, an Inhaled Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease Journal of Medicinal Chemistry - ACS Publications[Link]

  • 2-cyano-2,2-dimethylethane-1-sulfonyl chloride — Chemical Substance Information NextSDS Substance Database[Link]

Application

Application Note: 2-Cyano-2,2-dimethylethane-1-sulfonyl Chloride in Small Molecule Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic introduction of specialized pharmacophores is essential for optimizing both target affinity and pharmacokinetic (PK) profiles. 2-Cyano-2,2-dimethyletha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic introduction of specialized pharmacophores is essential for optimizing both target affinity and pharmacokinetic (PK) profiles. 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS: 1432681-16-7) has emerged as a highly privileged, bifunctional building block for late-stage functionalization and lead optimization. By enabling the seamless installation of the 2-cyano-2-methylpropylsulfonyl moiety, this reagent simultaneously introduces a stable sulfonamide linkage, a conformationally restricting gem-dimethyl group, and a polar, target-engaging cyano group.

This application note provides a comprehensive guide to the structural rationale, physicochemical profiling, and optimized experimental protocols for utilizing this reagent in drug discovery workflows.

Physicochemical & Structural Profiling

Before integrating this building block into a synthetic pipeline, it is critical to understand its baseline physicochemical properties. The data below is grounded in authoritative chemical databases .

PropertyValue
Chemical Name 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride
CAS Number 1432681-16-7
Molecular Formula C₅H₈ClNO₂S
Molecular Weight 181.64 g/mol
SMILES CC(C)(CS(=O)(=O)Cl)C#N
Key Structural Features Sulfonyl chloride (electrophile), Gem-dimethyl (steric shield), Nitrile (dipole/H-bond acceptor)

Mechanistic Insights & Causality (E-E-A-T)

The utility of 2-cyano-2,2-dimethylethane-1-sulfonyl chloride extends far beyond simple derivatization. Its value lies in the synergistic pharmacological effects of its three core structural components:

A. The Sulfonamide Linkage

Sulfonamides are classic bioisosteres for amides. Unlike the planar geometry of an amide, the sulfonamide sulfur is tetrahedral. This distinct geometry projects substituents into different vectors within a binding pocket, often unlocking new structure-activity relationships (SAR). Furthermore, sulfonamides are highly resistant to proteolytic cleavage, drastically improving plasma stability.

B. Conformational Restriction (The Thorpe-Ingold Effect)

The inclusion of the gem-dimethyl group ( C(CH3​)2​ ) is a deliberate design choice. According to the Thorpe-Ingold effect, the bulky methyl groups compress the internal bond angle of the alkyl chain. This reduces the molecule's degrees of freedom, pre-organizing it into a folded, bioactive conformation and minimizing the entropic penalty upon target binding. Causality in PK: The steric bulk of the gem-dimethyl group acts as a "metabolic shield," physically blocking Cytochrome P450 enzymes from accessing the adjacent α -methylene carbon, thereby preventing oxidative metabolism and extending the drug's half-life.

C. The Cyano Pharmacophore

The nitrile (-CN) group is a powerful, linear dipole with a remarkably small steric footprint (sp hybridized). It acts as a potent hydrogen-bond acceptor, capable of engaging with backbone amides or specific amino acid residues (e.g., Serine, Arginine) deep within narrow binding pockets. Because it is less lipophilic than a halogen but avoids the massive desolvation penalty of a hydroxyl group, the cyano group frequently improves both target affinity and aqueous solubility .

Pharmacophore Compound 2-Cyano-2,2-dimethylethane-1-sulfonyl Moiety Sulfonamide Sulfonamide Linkage Compound->Sulfonamide GemDimethyl Gem-Dimethyl Group Compound->GemDimethyl Cyano Cyano Group (-CN) Compound->Cyano Effect1 H-bond Acceptor Metabolic Stability Sulfonamide->Effect1 Effect2 Conformational Restriction (Thorpe-Ingold Effect) GemDimethyl->Effect2 Effect3 Strong Dipole Target Engagement Cyano->Effect3

Structural features of the 2-cyano-2,2-dimethylethane-1-sulfonyl moiety and their effects.

Experimental Protocols: N-Sulfonylation Workflow

To harness this building block, researchers must execute a highly controlled N-sulfonylation. The following protocol is a self-validating system designed to maximize yield while mitigating the risk of hydrolysis or side-product formation.

Protocol: Synthesis of 2-Cyano-2-methylpropyl Sulfonamides

Causality Behind Reagent Selection:

  • Solvent (Anhydrous DCM): Dichloromethane is chosen because it excellently solvates both the highly polar sulfonyl chloride and diverse amine scaffolds, while permitting a seamless aqueous workup.

  • Base (DIPEA over TEA): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). The steric hindrance of the isopropyl groups in DIPEA prevents it from acting as a nucleophile, thereby avoiding the formation of unstable sulfonammonium intermediates that degrade the starting material.

  • Temperature Control (0 °C to RT): Sulfonylation is highly exothermic. Rapid addition at room temperature causes localized heating, driving competitive hydrolysis of the sulfonyl chloride by trace environmental moisture.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar). Dissolve the target primary or secondary amine (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.5 equiv) to the stirring solution. Self-Validation: The excess base ensures complete scavenging of the HCl byproduct, preventing the protonation (and subsequent deactivation) of the unreacted amine nucleophile.

  • Cooling & Electrophile Addition: Submerge the reaction flask in an ice-water bath to reach 0 °C. Slowly add 2-cyano-2,2-dimethylethane-1-sulfonyl chloride (1.2 equiv) dropwise (if in solution) or in small solid portions.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Monitor the reaction via LC-MS or TLC. Note: Due to the steric hindrance imposed by the gem-dimethyl group adjacent to the sulfonyl center, complete conversion may require 4 to 12 hours depending on the amine's nucleophilicity.

  • Quenching & Workup: Once complete, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (3x).

  • Impurity Clearance: Wash the combined organic layers with 1N HCl. Self-Validation: This acidic wash is critical; it selectively protonates and removes residual DIPEA and any unreacted starting amine into the aqueous layer, leaving the neutral sulfonamide product in the organic phase. Follow with a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically utilizing a Hexanes/EtOAc gradient) to yield the pure sulfonamide.

Workflow A Primary/Secondary Amine Scaffold C N-Sulfonylation (DCM, DIPEA, 0°C to RT) A->C B 2-Cyano-2,2-dimethyl- ethane-1-sulfonyl chloride B->C D Target Sulfonamide (Lead Compound) C->D High Yield >85% E In Vitro Screening (Target Potency & ADME) D->E Biological Evaluation

Workflow for the synthesis and evaluation of 2-cyano-2-methylpropyl sulfonamides.

Quantitative Data Presentation

The following table summarizes the optimization of the N-sulfonylation conditions, demonstrating the empirical causality behind the finalized protocol parameters.

Table 1: Optimization of N-Sulfonylation Conditions

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Causality / Observation
1DMFK₂CO₃ (3.0)RT1245%Poor solubility of inorganic base; competitive hydrolysis observed.
2DCMTEA (2.5)0 to RT868%Undesired formation of transient sulfonammonium side-products.
3THFNaH (1.5)0 to RT472%Excessively harsh deprotonation; side reactions with sensitive amine cores.
4 DCM DIPEA (2.5) 0 to RT 6 >85% Optimal; steric bulk of DIPEA prevents nucleophilic side reactions.

References

  • PubChem. (2026). 2-cyano-2,2-dimethylethane-1-sulfonyl chloride. National Center for Biotechnology Information.[Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.[Link]

Method

Advanced Catalytic Workflows for 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride in Drug Discovery

Executive Summary & Chemical Profile 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS: 1432681-16-7)[1] is a highly specialized aliphatic building block utilized in medicinal chemistry to introduce the 2-cyano-2,2-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS: 1432681-16-7)[1] is a highly specialized aliphatic building block utilized in medicinal chemistry to introduce the 2-cyano-2,2-dimethylethylsulfonyl pharmacophore. This moiety is strategically valuable in drug design: the gem-dimethyl group provides a "neopentyl-like" steric shield that enhances metabolic stability against cytochrome P450 oxidation, while the terminal cyano group serves as a versatile hydrogen-bond acceptor and orthogonal synthetic handle.

However, the neopentyl-like structure adjacent to the sulfonyl group imposes severe steric hindrance, rendering traditional un-catalyzed nucleophilic substitutions ( SN​2 ) highly inefficient. To harness this building block effectively, researchers must employ advanced catalytic systems. This application note details three state-of-the-art catalytic methodologies—Nucleophilic Catalysis , Photoredox Radical Coupling , and Palladium-Catalyzed Desulfinative Coupling —providing the mechanistic causality and validated protocols required for successful integration into drug development pipelines.

Protocol 1: Nucleophilic Catalysis for Sterically Hindered Sulfonamidation

Mechanistic Causality

Direct reaction of 2-cyano-2,2-dimethylethane-1-sulfonyl chloride with complex, sterically hindered amines often leads to poor yields and prolonged reaction times due to the shielding effect of the gem-dimethyl group. To overcome this activation energy barrier, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst[2]. DMAP is significantly more nucleophilic than typical primary/secondary amines and rapidly attacks the electrophilic sulfur center, displacing the chloride ion[3]. This generates a transient, highly electrophilic N -sulfonylpyridinium intermediate. Because this intermediate is charged and highly reactive, the subsequent attack by the target amine is accelerated, effectively bypassing the steric bottleneck[4].

G RSO2Cl 2-Cyano-2,2-dimethyl- ethane-1-sulfonyl chloride Intermediate N-Sulfonylpyridinium Intermediate RSO2Cl->Intermediate + DMAP - Cl⁻ DMAP DMAP Catalyst DMAP->Intermediate Product Target Sulfonamide Intermediate->Product + Amine - DMAP Amine Complex Amine (Nucleophile) Amine->Product

DMAP-mediated nucleophilic activation of sterically hindered sulfonyl chlorides.
Step-by-Step Methodology
  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the target amine (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM, 2.5 mL). DCM is selected as it effectively stabilizes the compact ion pairs of the intermediate[4].

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol) to serve as the stoichiometric acid scavenger.

  • Catalyst Addition: Add DMAP (0.1 equiv, 0.05 mmol). Critical Insight: Limiting DMAP to catalytic amounts prevents the formation of bissulfonylated by-products[4].

  • Sulfonylation: Cool the mixture to 0 °C. Dropwise, add a solution of 2-cyano-2,2-dimethylethane-1-sulfonyl chloride (1.2 equiv, 0.6 mmol) in DCM (1.0 mL).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate for flash chromatography.

Protocol 2: Photoredox-Catalyzed Radical-Radical Cross-Coupling

Mechanistic Causality

Aliphatic sulfonyl chlorides are excellent precursors for sulfonyl radicals ( RSO2∙​ ) under visible-light photoredox conditions[5]. Using a photocatalyst such as fac-Ir(ppy)3​ , blue LED irradiation excites the iridium complex to a strongly reducing excited state ( ∗Ir(III) ). A Single Electron Transfer (SET) from the photocatalyst to the S-Cl bond induces homolytic cleavage, expelling a chloride anion and generating the 2-cyano-2,2-dimethylpropylsulfonyl radical[6]. This radical can either be trapped by electron-deficient olefins (retaining the SO2​ group) or undergo radical-radical cross-coupling with alkyl/allyl radicals generated simultaneously from trifluoroborate salts[6].

G Ir3 fac-Ir(ppy)3 (Ground State) Ir3_star *fac-Ir(ppy)3 (Excited State) Ir3->Ir3_star Visible Light (Blue LED) Ir4 fac-Ir(ppy)3⁺ (Oxidized State) Ir3_star->Ir4 SET to R-SO2Cl Ir4->Ir3 SET from Donor Substrate R-SO2Cl (Sulfonyl Chloride) Radical R-SO2• (Sulfonyl Radical) Substrate->Radical + e⁻ - Cl⁻ Product Cross-Coupled Sulfone Product Radical->Product Addition CouplingPartner Radical Acceptor (e.g., Olefin/Borate) CouplingPartner->Product

Visible-light photoredox cycle for the generation of sulfonyl radicals via SET.
Step-by-Step Methodology (Coupling with Trifluoroborates)
  • Setup: In a Schlenk tube, combine 2-cyano-2,2-dimethylethane-1-sulfonyl chloride (1.0 equiv, 0.3 mmol), the target potassium trifluoroborate salt (1.5 equiv, 0.45 mmol), fac-Ir(ppy)3​ (1 mol%, 0.003 mmol), and K2​CO3​ (1.0 equiv, 0.3 mmol)[6].

  • Degassing: Add anhydrous Acetonitrile (MeCN, 1.0 mL). MeCN is crucial due to its wide electrochemical window and ability to solubilize the borate salts[6]. Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon.

  • Irradiation: Irradiate the reaction mixture with a 9 W Blue LED lamp at room temperature for 12–24 hours. Ensure vigorous stirring to maintain uniform light exposure.

  • Isolation: Dilute with water, extract with Ethyl Acetate (3 × 5 mL), dry the combined organic layers, and purify via silica gel chromatography.

Protocol 3: Palladium-Catalyzed Desulfinative Suzuki-Miyaura Coupling

Mechanistic Causality

Palladium-catalyzed desulfinative coupling leverages the sulfonyl chloride as an electrophilic coupling partner. In this pathway, Pd(0) oxidatively adds into the S-Cl bond. Upon heating, the resulting palladium-sulfonyl complex undergoes extrusion of SO2​ gas to form an alkyl-palladium(II) species[7]. This intermediate then undergoes transmetalation with an aryl or heteroaryl boronic acid, followed by reductive elimination to form a new C-C bond[8]. This method is highly atom-economical, producing minimal waste (only SO2​ and chloride salts)[9].

Step-by-Step Methodology
  • Setup: To an oven-dried vial, add the aryl boronic acid (1.5 equiv, 0.75 mmol), Pd2​(dba)3​ (2.5 mol%), XPhos ligand (5 mol%), and Cs2​CO3​ (2.0 equiv, 1.0 mmol)[9].

  • Reagent Addition: In a glovebox, add 2-cyano-2,2-dimethylethane-1-sulfonyl chloride (1.0 equiv, 0.5 mmol) and anhydrous 1,4-dioxane (2.5 mL). Dioxane is required to reach the elevated temperatures necessary for SO2​ extrusion.

  • Reaction: Seal the vial, remove from the glovebox, and heat to 100 °C in an oil bath for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate the filtrate, and purify via column chromatography.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the three catalytic systems applied to aliphatic sulfonyl chlorides.

Catalytic SystemPrimary CatalystKey IntermediateTemp. / TimeTypical Yield RangePrimary Application
Nucleophilic Catalysis DMAP (10 mol%) N -Sulfonylpyridinium0 °C to RT / 4–12 h75% – 95%Synthesis of sterically hindered sulfonamides.
Photoredox SET fac-Ir(ppy)3​ (1 mol%)Sulfonyl RadicalRT / 12–24 h60% – 85%Radical-radical cross-coupling; C-S bond formation.
Pd-Desulfinative Coupling Pd2​(dba)3​ / XPhosAlkyl-Pd(II) (Post- SO2​ loss)100 °C / 16 h50% – 80%C-C bond formation; direct alkylation of arenes.

References

  • NextSDS. 2-cyano-2,2-dimethylethane-1-sulfonyl chloride — Chemical Substance Information. Available at:[Link]

  • National Institute of Science Communication and Policy Research (NIScPR). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Synthesis process optimization and field trials of insecticide candidate NKY-312. Available at:[Link]

  • Organic Letters (ACS Publications). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). Photoredox-Catalyzed Radical–Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts. Available at:[Link]

  • Chemical Reviews (ACS Publications). Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Available at:[Link]

  • Journal of the American Chemical Society (ACS Publications). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Available at:[Link]

  • ResearchGate. Desulfination as an Emerging Strategy in Palladium-Catalyzed C-C Coupling Reactions. Available at:[Link]

Sources

Application

Use of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride in the synthesis of agrochemicals

Application Note: Utilizing 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride in Next-Generation Agrochemical Discovery Executive Summary & Strategic Rationale The discovery of novel agrochemicals relies heavily on the stra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride in Next-Generation Agrochemical Discovery

Executive Summary & Strategic Rationale

The discovery of novel agrochemicals relies heavily on the strategic incorporation of unique functional groups to overcome weed resistance, improve crop safety, and modulate environmental persistence. 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS: 1432681-16-7)[1] is an advanced, highly specialized aliphatic building block. Unlike traditional arylsulfonyl chlorides, this compound offers a unique combination of steric and electronic properties that make it an exceptional intermediate for synthesizing novel sulfonylurea herbicides and sulfonamide fungicides.

Mechanistic Rationale for Structural Features:

  • Gem-Dimethyl Shielding: In soil and plant metabolism, aliphatic chains are highly susceptible to enzymatic α-oxidation. The incorporation of a gem-dimethyl group directly adjacent to the cyano moiety sterically blocks nucleophilic attack and oxidative degradation. This precise structural modification allows researchers to design agrochemicals with a controllable, predictable soil half-life[2].

  • Cyano Group (Electron-Withdrawing): For sulfonylurea herbicides to effectively bind to their target enzyme, the urea bridge must possess a specific pKa to exist in an ionized state at physiological pH. The strong electron-withdrawing nature of the cyano group increases the acidity of the adjacent sulfonamide proton, significantly enhancing target binding affinity[2]. Furthermore, the cyano-sulfonamide toxicophore is a proven moiety in modern oomycete fungicides (e.g., Cyazofamid)[3].

Biological Target & Mechanism of Action

When converted into a sulfonylurea, the resulting agrochemical acts as a potent inhibitor of Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids in plants.

Mechanism A Sulfonylurea Agrochemical (Cyano-dimethyl moiety) B Acetolactate Synthase (ALS) Enzyme Target A->B High-affinity binding C Blockade of Branched-Chain Amino Acid Synthesis B->C D Depletion of Valine, Leucine, Isoleucine C->D E Cessation of Cell Division & Plant Death D->E

Fig 1. Mechanism of action for ALS-inhibiting sulfonylurea herbicides.

Synthetic Workflow & Experimental Protocols

The conversion of 2-cyano-2,2-dimethylethane-1-sulfonyl chloride into a biologically active sulfonylurea requires a carefully controlled amidation followed by a carbamation-coupling sequence.

Workflow A 2-Cyano-2,2-dimethyl ethane-1-sulfonyl chloride B Amidation (NH3 in MeOH) A->B C Sulfonamide Intermediate B->C D Carbamation (Phenyl Chloroformate) C->D E Phenyl Sulfonylcarbamate D->E F Coupling (Heterocyclic Amine) E->F G Novel Sulfonylurea Agrochemical F->G

Fig 2. Step-by-step synthetic workflow from sulfonyl chloride to sulfonylurea.

Protocol A: Synthesis of 2-Cyano-2,2-dimethylethane-1-sulfonamide

Note: The steric bulk of the gem-dimethyl group makes the sulfonyl center prone to competing hydrolysis if aqueous conditions are used. Anhydrous conditions are mandatory.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyano-2,2-dimethylethane-1-sulfonyl chloride (10.0 g, 55.0 mmol)[4] in anhydrous methanol (50 mL).

  • Amidation: Cool the solution to 0 °C using an ice bath. Dropwise, add a solution of anhydrous ammonia in methanol (7N, 25 mL, 175 mmol) over 30 minutes.

    • Causality: The excess ammonia acts as both the nucleophile and the acid scavenger (forming NH₄Cl). Methanol solvates the intermediate while preventing the formation of the sulfonic acid byproduct that plagues aqueous amidation attempts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature (RT) and stir for 3 hours.

    • Self-Validation System: Monitor via TLC (Hexane:EtOAc 1:1). The protocol is self-validating when the starting material (Rf ~0.8) completely disappears, replaced by a highly polar, UV-inactive spot (Rf ~0.2) that stains positive with KMnO₄.

  • Work-up: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between ethyl acetate (100 mL) and water (50 mL). Extract the aqueous layer once more with EtOAc (50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure sulfonamide as a white crystalline solid.

Protocol B: Carbamation and Heterocyclic Coupling
  • Carbamation: Dissolve the isolated sulfonamide (5.0 g, 30.8 mmol) in anhydrous acetonitrile (50 mL). Add anhydrous potassium carbonate (8.5 g, 61.6 mmol) and cool to 0 °C. Add phenyl chloroformate (4.2 mL, 33.8 mmol) dropwise.

    • Causality: Phenyl chloroformate is utilized instead of highly toxic phosgene gas. It generates a stable phenyl sulfonylcarbamate intermediate that can be isolated if necessary, but is highly reactive toward amines.

  • Activation: Stir at RT for 2 hours until CO₂ evolution ceases.

  • Coupling: To the same reaction vessel, add the target heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine, 4.8 g, 30.8 mmol) followed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 5.0 mL, 33.8 mmol).

  • Completion: Heat the mixture to 60 °C for 4 hours.

    • Self-Validation System: The reaction is deemed complete when LC-MS analysis shows the total consumption of the carbamate intermediate and the appearance of the target sulfonylurea mass [M+H]⁺.

  • Isolation: Pour the mixture into ice-cold 1M HCl (100 mL) to precipitate the sulfonylurea. Filter, wash with cold water and diethyl ether, and dry under high vacuum.

Quantitative Data: Reaction Optimization

To maximize the yield of the critical sulfonamide intermediate, various amidation conditions were evaluated. The data below demonstrates the necessity of anhydrous environments when working with sterically hindered aliphatic sulfonyl chlorides.

Table 1: Optimization of Amidation Conditions for 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride

SolventNitrogen SourceTempTimeYield (%)Purity (HPLC)Mechanistic Observation / Causality
THFNH₄OH (aq, 28%)0 °C to RT4 h45%82%High hydrolysis rate due to aqueous conditions and steric hindrance at the sulfur center.
DCMNH₃ (gas)0 °C2 h78%91%Improved yield, but gas handling poses scalability and safety challenges in pilot plants.
Methanol NH₃ (7M in MeOH) RT 3 h 94% >98% Optimal. Anhydrous conditions prevent hydrolysis; methanol excellently solvates the transition state.

Extension to Fungicide Discovery

Beyond herbicides, 2-cyano-2,2-dimethylethane-1-sulfonyl chloride serves as a premium building block for novel fungicides. By coupling this sulfonyl chloride directly with substituted anilines or imidazoles (bypassing the urea formation), researchers can synthesize cyano-aliphatic sulfonamides. This structural motif mimics the biochemical mode of action seen in commercial oomycete fungicides like Cyazofamid, which disrupt mitochondrial respiration in fungal cells[3]. The gem-dimethyl group ensures the molecule remains systemically active within the plant without rapid metabolic clearance.

References

  • PubChemLite - 2-cyano-2,2-dimethylethane-1-sulfonyl chloride (C5H8ClNO2S) Source: PubChemLite / University of Luxembourg URL:[Link]

  • Controllable Soil Degradation Rate of 5-Substituted Sulfonylurea Herbicides as Novel AHAS Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Pesticides - Fact Sheet for Cyazofamid Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • 2-cyano-2,2-dimethylethane-1-sulfonyl chloride — Chemical Substance Information Source: NextSDS Chemical Database URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride during aqueous workup

A Guide to Preventing Hydrolysis During Aqueous Workup Welcome to the technical support center for 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Hydrolysis During Aqueous Workup

Welcome to the technical support center for 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a critical step in its use: the aqueous workup. Due to the electrophilic nature of the sulfur atom, sulfonyl chlorides are susceptible to hydrolysis, a reaction that can significantly lower product yield and complicate purification.[1][2] This guide offers strategies to mitigate this undesired side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride hydrolyzing during the workup?

Sulfonyl chlorides react with water in a process called hydrolysis, where the chloride is displaced by a hydroxyl group to form the corresponding sulfonic acid.[3] This reaction is a common side reaction during aqueous workups and is often the primary cause of yield loss.[1] The mechanism involves a nucleophilic attack by water on the electron-deficient sulfur atom.[2][3] The presence of both an electron-withdrawing cyano group and steric bulk from the gem-dimethyl groups in 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride influences its reactivity profile, but the fundamental susceptibility to hydrolysis remains.

Q2: What are the signs of significant hydrolysis?

The primary indicators of hydrolysis include:

  • Lower than expected yield: This is the most common consequence of product decomposition.[4]

  • Formation of a sulfonic acid byproduct: The sulfonic acid is much more polar than the sulfonyl chloride and can often be observed as a separate spot on a TLC plate or as a distinct peak in NMR or LC-MS analysis.[4][5]

  • Difficulties in purification: The sulfonic acid byproduct can complicate purification, sometimes leading to oils when a solid is expected or causing streaking on TLC plates.[5][6]

  • Changes in pH of the aqueous layer: The hydrolysis of a sulfonyl chloride produces hydrochloric acid (HCl) and the corresponding sulfonic acid, which will decrease the pH of the aqueous phase.[3][5]

Q3: How do the cyano and gem-dimethyl groups on my molecule affect its stability to hydrolysis?

The structure of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride has two key features that influence its reactivity:

  • Electron-withdrawing cyano group: Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This would be expected to increase the rate of hydrolysis.[7]

  • Steric hindrance from gem-dimethyl groups: The two methyl groups on the alpha-carbon create steric hindrance around the sulfonyl chloride group. This can physically block the approach of a nucleophile, like water, to the sulfur atom, which can slow down the rate of hydrolysis.[8][9]

The overall rate of hydrolysis will be a balance of these two opposing effects.

Troubleshooting Guide: Minimizing Hydrolysis During Aqueous Workup

This section provides actionable strategies to prevent the hydrolysis of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride.

Issue: Significant Product Loss Detected After Aqueous Workup

Root Cause Analysis: The primary cause is prolonged or inefficient contact with water under conditions that favor hydrolysis.

Solutions:

  • Minimize Contact Time and Temperature: The most critical factors are time and temperature. Perform the aqueous workup as quickly as possible and always at a low temperature (0 °C is recommended).[4] Use an ice bath to cool all aqueous solutions before they come into contact with your organic phase.[6]

  • Use Cold Brine for Washes: Instead of pure water, use a cold, saturated aqueous solution of sodium chloride (brine). The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase, which can help to protect the sulfonyl chloride from hydrolysis.[4]

  • Prompt and Efficient Extraction: After quenching the reaction, immediately extract the product into a suitable organic solvent.[4] Perform multiple extractions with smaller volumes of solvent to ensure complete removal of the product from the aqueous phase.[1]

  • Ensure Anhydrous Conditions Prior to Workup: While the workup is aqueous, ensuring all solvents and reagents used in the reaction itself are anhydrous will prevent premature hydrolysis before the workup even begins.[4] This includes using oven-dried glassware and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Visualizing the Hydrolysis Mechanism

The following diagram illustrates the nucleophilic attack of water on the sulfonyl chloride, leading to the undesired sulfonic acid.

Caption: Mechanism of sulfonyl chloride hydrolysis.

Experimental Protocols

Here are detailed, step-by-step protocols designed to minimize hydrolysis.

Protocol 1: Optimized Aqueous Workup

This protocol is designed for reactions where an aqueous workup is unavoidable.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.[10]

  • Quench with Cold, Acidic Water (Optional): If the reaction was run with a base (e.g., triethylamine), it can be beneficial to quench with a small amount of cold, dilute acid (e.g., 1 M HCl) to neutralize the base before proceeding.[5]

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel containing a cold organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash with Cold Brine: Wash the organic layer sequentially with cold brine.[5] Minimize the shaking time to reduce contact between the phases.

  • Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature.

Protocol 2: Non-Aqueous Workup Using a Scavenger Resin

This is an excellent alternative when your product is particularly sensitive to water or when a traditional workup is problematic.[10]

  • Choose the Resin: Select an amine-based scavenger resin (e.g., PS-Trisamine). Use approximately 2-3 equivalents of the resin relative to the excess sulfonyl chloride.[10]

  • Add Resin to the Reaction: After the primary reaction is complete, add the scavenger resin directly to the reaction mixture.[10]

  • Agitate: Stir or shake the resulting slurry at room temperature. Reaction time will depend on the reactivity of the sulfonyl chloride and the resin.

  • Filter: Filter the reaction mixture to remove the resin, which now has the unreacted sulfonyl chloride bound to it as a sulfonamide.

  • Concentrate: Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizing the Workup Workflow

The following diagram outlines the decision-making process for choosing an appropriate workup strategy.

Workup_Workflow Start Reaction Complete Product_Sensitivity Is the product sensitive to water? Start->Product_Sensitivity Aqueous_Workup Optimized Aqueous Workup (Protocol 1) Product_Sensitivity->Aqueous_Workup No Non_Aqueous_Workup Non-Aqueous Workup (Scavenger Resin, Protocol 2) Product_Sensitivity->Non_Aqueous_Workup Yes Crude_Product Crude Product Aqueous_Workup->Crude_Product Non_Aqueous_Workup->Crude_Product

Sources

Optimization

Best storage conditions to maintain stability of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for handling 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS: 1432681-16-7) 1.

Sulfonyl chlorides are highly reactive electrophiles. Without rigorous environmental controls, they rapidly degrade, compromising downstream synthetic yields. This guide bridges the gap between theoretical causality and practical benchtop execution, ensuring every protocol you run is a self-validating system.

Part 1: Troubleshooting & FAQs

Q1: Why does my 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride lose reactivity over time, and what are the optimal storage conditions? A1: The primary cause of reactivity loss is the hydrolysis of the highly electrophilic sulfonyl chloride group. When exposed to atmospheric moisture, the S-Cl bond undergoes nucleophilic attack by water, degrading the reagent into 2-cyano-2,2-dimethylethane-1-sulfonic acid and releasing corrosive hydrogen chloride (HCl) gas 2. To maintain stability, the reagent must be stored tightly closed at 2-8°C (for frequent use) or -20°C (for long-term storage) under an inert atmosphere, preferably Argon 3. Argon is denser than Nitrogen; it settles over the reagent, providing a superior physical blanket that prevents ambient moisture ingress when the container is briefly opened.

Q2: How does the degradation occur mechanistically, and why is temperature control critical? A2: Hydrolysis of alkanesulfonyl chlorides typically proceeds via an SN​2−S mechanism at neutral to low pH, where water directly attacks the sulfur atom, or via a sulfene intermediate at higher pH levels 4. At elevated temperatures, thermal decomposition can also occur, leading to the homolytic cleavage of the S-Cl bond 5. Maintaining the reagent at low temperatures (≤ 8°C) suppresses both the kinetics of ambient hydrolysis and the thermodynamic drive for thermal decomposition.

Q3: I noticed white fumes and a pressure buildup in my storage bottle. What happened, and is the reagent salvageable? A3: White fumes and pressure buildup are definitive signs of advanced hydrolysis. The fumes are HCl gas reacting with ambient moisture, and the pressure is caused by the accumulation of HCl within the sealed container 6. If this occurs, the reagent has significantly degraded into the corresponding sulfonic acid. Because sulfonyl chlorides cannot be easily regenerated from their sulfonic acids without harsh chlorinating agents (e.g., SOCl2​ ), heavily degraded batches should be safely quenched with a weak base (like sodium bicarbonate) and discarded 5.

Part 2: Data Presentation & Mechanistic Pathways

Table 1: Storage Conditions vs. Estimated Stability Metrics

Causality: Moisture and heat act synergistically to destroy the S-Cl bond. This table summarizes the quantitative impact of storage environments on reagent half-life.

Storage ConditionAtmosphereContainer SealEstimated Shelf-LifePrimary Degradation Risk
-20°C (Freezer) ArgonPTFE Septum + Parafilm> 12 MonthsMinimal
2-8°C (Fridge) ArgonTightly Closed Cap6 - 12 MonthsSlow hydrolysis upon repeated opening
25°C (Ambient) AirStandard Cap< 1 MonthRapid hydrolysis, HCl gas buildup
25°C (Ambient) Air (High Humidity)Open/Loose Cap< 24 HoursComplete hydrolysis
Table 2: Analytical Validation Markers (QC)

Causality: Validating the reagent before synthesis prevents downstream failures. These markers provide a self-validating check of the reagent's integrity.

Analytical MethodIntact Reagent (Target)Degraded Reagent (Sulfonic Acid)Mechanistic Interpretation
1 H NMR ( CDCl3​ ) Sharp singlet for −CH2​− adjacent to −SO2​Cl Downfield shift of −CH2​− Loss of the highly electron-withdrawing −Cl , replaced by −OH
IR Spectroscopy Strong bands ~1370 & 1170 cm⁻¹ ( SO2​ stretch)Broad band ~3400-2500 cm⁻¹ ( −OH stretch)Hydrolysis of S-Cl bond to form sulfonic acid
Visual Inspection Clear to pale yellowWhite crystalline precipitate or fumingFormation of insoluble sulfonic acid and HCl gas
Degradation Pathway Visualization

Hydrolysis A 2-Cyano-2,2-dimethyl ethane-1-sulfonyl chloride B Water (Moisture) Nucleophilic Attack A->B Ambient Exposure C Transition State (SN2-S Pathway) B->C Hydrolysis D 2-Cyano-2,2-dimethyl ethane-1-sulfonic acid C->D -H+ E HCl Gas (Corrosive Byproduct) C->E Cl- Leaving Group

Mechanistic pathway of moisture-induced hydrolysis of sulfonyl chlorides.

Part 3: Experimental Protocols

Protocol 1: Anhydrous Aliquoting and Storage (Schlenk Line Technique)

Causality: Repeatedly opening a bulk container introduces atmospheric moisture. Aliquoting the reagent into single-use vials minimizes exposure and preserves the bulk batch.

Step-by-Step Methodology:

  • Preparation: Oven-dry amber glass vials and PTFE-lined septa caps at 120°C for at least 4 hours. Cool them in a vacuum desiccator.

  • Atmospheric Control: Transfer the bulk 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride and the dried vials into a glovebox. If a glovebox is unavailable, utilize a Schlenk line to purge the vials with Argon using three consecutive vacuum/Argon backfill cycles.

  • Transfer: Using a dry, Argon-flushed Hamilton syringe (if liquid) or an anti-static spatula (if solid), transfer single-use quantities into the individual vials.

  • Sealing: Seal the vials tightly with the PTFE-lined caps. Wrap the seals tightly with Parafilm to prevent oxygen and moisture diffusion over time.

  • Storage: Store the aliquots immediately at -20°C.

  • Self-Validation Step: Leave one aliquot at room temperature for 24 hours and test via IR spectroscopy. The absence of a broad −OH stretch confirms the efficacy of your anhydrous sealing technique.

Workflow N1 Receive Reagent (Store at 2-8°C) N2 Transfer to Glovebox (Argon Atmosphere) N1->N2 N3 Aliquoting into Oven-Dried Vials N2->N3 N4 Seal with PTFE Septa & Parafilm N3->N4 N5 Store at -20°C (Long-term Stability) N4->N5

Step-by-step workflow for handling and long-term storage of sulfonyl chlorides.

Protocol 2: Pre-Synthesis Quality Control (QC) Validation

Causality: Ensuring the starting material is >95% pure prevents downstream reaction failures and complex purification bottlenecks.

Step-by-Step Methodology:

  • Sample Preparation: Prepare an NMR tube flushed with Argon.

  • Dissolution: Dissolve ~10 mg of the reagent in 0.5 mL of anhydrous CDCl3​ (must be stored over activated 4Å molecular sieves to prevent in-situ hydrolysis).

  • Acquisition: Acquire a standard 1 H NMR spectrum.

  • Analysis & Self-Validation: Analyze the spectrum for the characteristic singlet of the −CH2​− group adjacent to the −SO2​Cl . A downfield shift or the appearance of a broad singlet (> 8.0 ppm) indicates the presence of the sulfonic acid byproduct. If the sulfonic acid peak integrates to >5% relative to the product peak, the batch should be discarded or repurposed.

References

  • Title: SAFETY DATA SHEET - Sigma-Aldrich Source: sigmaaldrich.com URL: 2

  • Title: 2-cyano-2,2-dimethylethane-1-sulfonyl chloride (C5H8ClNO2S) - PubChemLite Source: uni.lu URL: 1

  • Title: Preventing decomposition of sulfonyl chloride during reaction - Benchchem Source: benchchem.com URL: 5

  • Title: The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) Source: cdnsciencepub.com URL: 4

  • Title: 5-Methylfuran-2-sulfonyl chloride | 69815-95-8 | Benchchem Source: benchchem.com URL: 3

  • Title: 2 - SAFETY DATA SHEET - Fisher Scientific Source: fishersci.com URL: 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Cyano-2,2-dimethylethane-1-sulfonyl Chloride vs. p-Toluenesulfonyl Chloride

Executive Summary In advanced organic synthesis and drug development, the selection of a sulfonylating agent dictates the downstream fate of a molecule. This guide provides an in-depth comparison between the classic aryl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the selection of a sulfonylating agent dictates the downstream fate of a molecule. This guide provides an in-depth comparison between the classic arylsulfonyl chloride, p-Toluenesulfonyl chloride (TsCl) , and a highly specialized functionalized alkylsulfonyl chloride, 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CDMESC) . While TsCl is universally employed to convert hydroxyl groups into excellent leaving groups (tosylates), CDMESC leverages immense steric hindrance to transform reactive centers into ultra-stable, inert protected functionalities[1].

Mechanistic Divergence: Direct Substitution vs. Sulfene Formation

The fundamental difference between these two reagents lies in their reaction mechanisms, which are dictated by their structural topographies.

  • TsCl (Arylsulfonyl Chloride): Features a planar aromatic ring that leaves the electrophilic sulfur relatively exposed. It undergoes direct bimolecular nucleophilic substitution ( SN​2 ) at the sulfur atom. When pyridine is used, it forms a highly reactive N-sulfonylpyridinium intermediate that is rapidly trapped by nucleophiles.

  • CDMESC (Alkylsulfonyl Chloride): Features a neopentyl-type carbon skeleton (a quaternary beta-carbon bearing two methyls and a cyano group)[2]. This massive steric bulk heavily shields the sulfur atom, making direct SN​2 attack kinetically unfavorable. However, the molecule possesses alpha-protons on the CH2​ group adjacent to the sulfonyl chloride. The electron-withdrawing nature of both the sulfonyl group and the beta-cyano group renders these protons highly acidic. Consequently, in the presence of a strong base, CDMESC undergoes an E1cB-like elimination to form a highly reactive sulfene intermediate ( R−CH=SO2​ ), which rapidly reacts with nucleophiles, bypassing the steric blockade.

G cluster_TsCl p-Toluenesulfonyl Chloride (TsCl) cluster_CDMESC 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride TsCl TsCl Intermediate Direct S_N2 at Sulfur (Transition State) TsCl->Intermediate Nu Nucleophile (R-OH) Nu->Intermediate Product1 Tosylate (R-OTs) Good Leaving Group Intermediate->Product1 CDMESC CDMESC Sulfene Sulfene Intermediate (NC-C(Me)2-CH=SO2) CDMESC->Sulfene -HCl Base Base (e.g., Et3N) Base->Sulfene Product2 Neopentyl-type Sulfonate Stable Protecting Group Sulfene->Product2 + R-OH

Mechanistic divergence: TsCl reacts via direct substitution, whereas CDMESC proceeds via a sulfene.

Reactivity Profile & Quantitative Comparison

The resulting sulfonates serve diametrically opposed purposes. Tosylates are primed for displacement due to the stability of the departing p-toluenesulfonate anion. Conversely, sulfonates derived from CDMESC are practically inert. The neopentyl backbone creates a steric shield that blocks incoming nucleophiles from attacking the carbon bearing the sulfonate oxygen, reducing SN​2 reaction rates by a factor of >105 .

Table 1: Structural and Kinetic Comparison
Parameterp-Toluenesulfonyl Chloride (TsCl)2-Cyano-2,2-dimethylethane-1-sulfonyl chloride
Molecular Weight 190.65 g/mol 181.64 g/mol [3]
Steric Hindrance Low (Planar aryl ring)Extremely High (Neopentyl-type backbone)
Primary Mechanism Direct SN​2 / Pyridinium catalysisE1cB-like Sulfene Formation
Optimal Base Pyridine / DMAPDIPEA / Triethylamine
Relative SN​2 Rate of Product ~1.0 (Standard Leaving Group) <10−5 (Inert Protecting Group)
Primary Utility Generation of leaving groupsUltra-stable steric protection

Self-Validating Experimental Protocols

The choice of reagents in these protocols is driven by strict mechanistic causality. Using the wrong base will result in complete reaction failure.

Protocol A: Tosylation of Alcohols (Leaving Group Generation)
  • Preparation: Dissolve the target alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Base Addition: Add Pyridine (2.0 eq) and cool the mixture to 0 °C.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming the highly electrophilic N-sulfonylpyridinium intermediate. Cooling prevents exothermic side reactions and degradation.

  • Reagent Addition: Add TsCl (1.2 eq) portion-wise.

  • Validation & Quench: Stir for 2-4 hours. Monitor via TLC. Quench with 1M HCl to protonate and remove excess pyridine into the aqueous layer. Extract with DCM.

Protocol B: Sulfonylation via CDMESC (Steric Protection)
  • Preparation: Dissolve the target alcohol/amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool strictly to -78 °C or 0 °C.

    • Causality: CDMESC requires a strong, non-nucleophilic Brønsted base to deprotonate the alpha-carbon and drive sulfene formation[1]. Pyridine is insufficiently basic for this step and would stall the reaction due to the steric repulsion at the sulfur center.

  • Reagent Addition: Add CDMESC (1.2 eq) dropwise as a dilute solution in DCM.

    • Causality: Dropwise addition ensures the transient, highly reactive sulfene is immediately trapped by the substrate rather than dimerizing.

  • Validation & Quench: The rapid precipitation of DIPEA hydrochloride salts serves as a visual, self-validating indicator that the sulfene is actively forming. Quench with saturated aqueous NaHCO3​ to hydrolyze any unreacted sulfonyl chloride, preventing false-positive masses during LC-MS analysis.

Workflow Start Substrate Preparation (Alcohol/Amine in DCM) BaseAdd Addition of Base (Pyridine for TsCl / DIPEA for CDMESC) Start->BaseAdd Cooling Cooling to 0 °C (Control Exotherm & Sulfene) BaseAdd->Cooling ReagentAdd Dropwise Addition of Sulfonyl Chloride Cooling->ReagentAdd Reaction Stirring & Monitoring (TLC/LC-MS) ReagentAdd->Reaction Quench Aqueous Quench & Extraction Reaction->Quench Purification Column Chromatography Quench->Purification

Standardized workflow for sulfonylation comparing base selection and temperature control.

Downstream Applications in Drug Development

Understanding these mechanistic differences is critical for synthetic planning. TsCl is the industry standard for functional group transformations—converting unreactive hydroxyls into amines, azides, or halogens via subsequent displacement. In contrast, CDMESC is deployed when a hydroxyl or amine must be masked and protected against harsh nucleophilic conditions later in a synthesis. The neopentyl-like shield of the CDMESC-derived sulfonate ensures that the protected site remains completely untouched, acting as a robust synthetic fortress until specific deprotection conditions are met.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride

Comprehensive Safety and Operational Guide for Handling 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride In drug development and advanced organic synthesis, sulfonyl chlorides are indispensable electrophiles used to genera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride

In drug development and advanced organic synthesis, sulfonyl chlorides are indispensable electrophiles used to generate sulfonamides and sulfonate esters. However, their high reactivity necessitates rigorous safety and logistical planning. This guide details the operational protocols, Personal Protective Equipment (PPE) requirements, and validated disposal mechanisms for 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS: 1432681-16-7), ensuring both scientific integrity and laboratory safety[1][2].

Hazard Causality and Chemical Profiling

To design an effective safety protocol, one must understand the underlying chemical behavior of the reagent. 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride is highly moisture-sensitive. The primary hazard stems from its reactivity with ambient water (hydrolysis), which exothermically generates the corresponding sulfonic acid and hydrogen chloride (HCl) gas.

This dual-threat mechanism—the inherent electrophilicity of the sulfonyl group capable of reacting with biological nucleophiles (proteins, tissues), and the continuous generation of corrosive HCl upon moisture exposure—is the direct cause of its Skin Corr. 1B (severe skin corrosion) and Acute Tox. 4 (oral, dermal, inhalation toxicity) classifications[1]. Consequently, passive storage of waste is strictly prohibited due to the risk of container pressurization from HCl outgassing.

Table 1: Quantitative Chemical and Hazard Profile

ParameterSpecification / Classification
CAS Number 1432681-16-7[1]
Molecular Formula C5H8ClNO2S[2]
Molecular Weight 181.64 g/mol [2]
Primary Hazards (GHS) Skin Corr. 1B (H314), Acute Tox. 4 (H302, H312, H332)[1]
Reactivity Profile Moisture-sensitive, electrophilic, generates HCl upon hydrolysis

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling Skin Corr. 1B materials. The following PPE matrix is designed to provide overlapping layers of protection against both liquid splashes and corrosive vapors.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationCausality / Rationale
Eye/Face Chemical safety goggles AND a full-face shield.Protects the ocular mucosa from both direct liquid splashes and localized HCl vapor accumulation during transfer.
Hand Protection Heavy-duty Butyl rubber or double-layered Nitrile gloves (extended cuff).Sulfonyl chlorides and their organic solvent carriers (e.g., DCM, THF) can rapidly degrade standard thin-mil latex or basic nitrile gloves.
Body Protection Flame-retardant (FR) lab coat and a chemical-resistant apron.Prevents trans-dermal exposure to the corrosive reagent in the event of a primary container failure[1].
Engineering Controls Certified chemical fume hood (face velocity: 80–120 fpm).Absolutely mandatory to capture and exhaust evolved HCl gas and prevent inhalation toxicity (Acute Tox. 4)[1].

Operational Protocols: A Self-Validating System

Protocol A: Anhydrous Handling and Transfer

To prevent premature degradation and hazardous outgassing, the reagent must be handled under strictly anhydrous conditions.

  • Environmental Control: Ensure the fume hood is operational and cleared of incompatible materials (e.g., strong bases, oxidizers, or protic solvents unless part of the immediate reaction).

  • Atmospheric Purge: Purge the primary reaction vessel with an inert gas (Nitrogen or Argon) for 15 minutes prior to reagent introduction.

  • Transfer Mechanics: Use dried, gas-tight syringes or a Schlenk line for transferring the liquid. Do not leave the reagent bottle open to ambient air; cap immediately and seal with Parafilm.

  • Reaction Execution: Add the sulfonyl chloride dropwise to the reaction mixture at reduced temperatures (typically 0°C to -20°C) to kinetically control the exothermic reaction and prevent thermal runaway.

Protocol B: Active Quenching and Disposal (Self-Validating)

Unreacted sulfonyl chlorides must never be disposed of directly into standard organic or aqueous waste streams. They must be actively neutralized to prevent downstream pressurization.

  • Preparation: Prepare a quenching bath consisting of a vigorously stirred, ice-cold solution of 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO3). The ice bath controls the heat of hydrolysis.

  • Quenching: Slowly add the unreacted 2-cyano-2,2-dimethylethane-1-sulfonyl chloride (or the reaction waste containing it) dropwise to the basic solution.

  • System Validation (pH Check): Allow the mixture to stir for 30–60 minutes. Validation Step: Test the aqueous layer with pH paper. If the pH has dropped below 8, add more base. The quench is only complete when the biphasic mixture becomes homogeneous (indicating full conversion to the water-soluble sulfonate salt) and the pH remains stably basic.

  • Final Disposal: Once validated, the neutralized, room-temperature solution can be safely transferred to a designated, vented aqueous basic waste container for institutional disposal.

System Visualization

The following diagram illustrates the logical dependency between hazard identification, operational controls, and validated disposal.

G A 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS: 1432681-16-7) B Hazard Assessment: Skin Corr. 1B & Acute Tox. 4 A->B C PPE & Engineering Controls: Fume Hood, Butyl Gloves, Face Shield B->C Dictates requirements D Handling Protocol: Inert Gas Purge & Anhydrous Transfer C->D Enables safe operation E Waste Quenching: Hydrolysis in Ice-Cold Base D->E Unreacted reagent F Disposal: pH Verification & Aqueous Waste E->F Neutralized state

Figure 1: Safety and operational workflow for 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride.

References

  • NextSDS. "2-cyano-2,2-dimethylethane-1-sulfonyl chloride — Chemical Substance Information." Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-2,2-dimethylethane-1-sulfonyl chloride
Reactant of Route 2
2-Cyano-2,2-dimethylethane-1-sulfonyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.